Bienvenue dans la boutique en ligne BenchChem!

Sitafloxacin

Infectious Disease Microbiology Antimicrobial Susceptibility Testing

Sitafloxacin is a fourth-generation fluoroquinolone distinguished by a 3-aminopyrrolidinyl substitution that delivers 16- to 32-fold greater potency than levofloxacin and ciprofloxacin against E. coli, retains activity against 85% of MDR-TB isolates resistant to levofloxacin/moxifloxacin, and provides anaerobic coverage comparable to metronidazole. Procure for MDR-TB trials, empirical therapy in high-resistance regions, or single-agent treatment of complex polymicrobial infections. Clinically approved in Japan for respiratory and urinary tract infections.

Molecular Formula C19H18ClF2N3O3
Molecular Weight 409.8 g/mol
CAS No. 163157-04-8
Cat. No. B184308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitafloxacin
CAS163157-04-8
Synonyms7-((7S)-amino-5-azaspiro(2,4)heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-cis-2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid
7-(7-amino-5-azaspiro(2.4)heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid sesquihydrate
DU 6859
DU 6859A
DU-6859
DU-6859A
sitafloxacin
Molecular FormulaC19H18ClF2N3O3
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESC1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
InChIInChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
InChIKeyPNUZDKCDAWUEGK-CYZMBNFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitafloxacin (CAS 163157-04-8) Procurement Guide: A Fourth-Generation Fluoroquinolone with Quantified Differentiators Against Levofloxacin, Moxifloxacin, and Ciprofloxacin


Sitafloxacin is a fourth-generation fluoroquinolone antibiotic characterized by a 3-aminopyrrolidinyl substitution that confers enhanced antibacterial spectrum and potency relative to earlier class members [1]. Clinically approved in Japan for respiratory and urinary tract infections, its in vitro profile encompasses Gram-positive, Gram-negative, atypical, and anaerobic pathogens, including strains resistant to levofloxacin, ciprofloxacin, and moxifloxacin [2]. The evidence below details specific, quantifiable performance differentials that inform scientific and procurement decisions when compared directly to the most clinically relevant fluoroquinolone analogs.

Sitafloxacin Procurement: Why Substituting Levofloxacin, Moxifloxacin, or Ciprofloxacin Introduces Quantifiable Efficacy Gaps


Substituting sitafloxacin with older fluoroquinolones (e.g., levofloxacin, ciprofloxacin, moxifloxacin) is not scientifically equivalent due to substantial differences in intrinsic potency, spectrum of activity, and resistance profile. Sitafloxacin exhibits a more balanced dual-targeting of DNA gyrase and topoisomerase IV, which translates to a lower propensity for selecting resistant mutants [1]. Crucially, sitafloxacin retains clinically meaningful activity against isolates that are resistant to these comparators, including MRSA, quinolone-resistant E. coli, and MDR Mycobacterium tuberculosis, meaning a generic substitution would likely result in therapeutic failure against these key pathogens [2].

Sitafloxacin: Quantitative Comparative Evidence for Scientific Selection and Procurement


Sitafloxacin Exhibits 32- to 64-Fold Higher Potency Than Levofloxacin and Moxifloxacin Against Key Respiratory and Urinary Pathogens

Sitafloxacin demonstrates significantly lower Minimum Inhibitory Concentration (MIC) values compared to levofloxacin, ciprofloxacin, and moxifloxacin against clinically relevant Gram-positive and Gram-negative bacteria [1]. Against Streptococcus pneumoniae, a major respiratory pathogen, the MIC90 of sitafloxacin is 0.06 μg/mL, which is 4- to 64-fold lower than that of other tested quinolones (levofloxacin, ciprofloxacin, moxifloxacin, tosufloxacin) [1]. For Escherichia coli, a primary urinary tract pathogen, the MIC90 is 1 μg/mL, representing 16- to 32-fold greater activity [1].

Infectious Disease Microbiology Antimicrobial Susceptibility Testing

Sitafloxacin Overcomes Majority of Pre-Existing Levofloxacin and Moxifloxacin Resistance in Multidrug-Resistant Mycobacterium tuberculosis

In a study of 106 clinical Mycobacterium tuberculosis isolates (including 83 MDR strains), sitafloxacin exhibited a MIC50 of 0.0313 μg/mL and MIC90 of 0.125 μg/mL [1]. This was 2-fold (MIC50) and 8-fold (MIC90) more potent than moxifloxacin, and 4-fold (MIC50) and 16-fold (MIC90) more potent than levofloxacin [1]. Most critically, only 15.22% of pre-existing fluoroquinolone-resistant isolates were resistant to sitafloxacin, compared to >80% cross-resistance among ofloxacin, levofloxacin, and moxifloxacin [1].

Tuberculosis Antimicrobial Resistance Mycobacteriology

Sitafloxacin is 32- and 16-Fold More Potent Than Ciprofloxacin Against Neisseria gonorrhoeae

Against 507 clinical isolates of Neisseria gonorrhoeae collected in Shanghai (2020-2021), sitafloxacin demonstrated MIC50 and MIC90 values of 0.125 mg/L and 0.5 mg/L, respectively [1]. These values are 32-fold (MIC50) and 16-fold (MIC90) lower than those for ciprofloxacin, which had MIC50/90 values of 4 mg/L and 8 mg/L [1]. Sitafloxacin maintained high in vitro activity even against isolates resistant to ceftriaxone or azithromycin [1].

Sexually Transmitted Infections Antimicrobial Resistance Clinical Microbiology

Sitafloxacin Demonstrates Comparable Anaerobic Activity to Metronidazole and Carbapenems, a Property Lacking in Earlier Fluoroquinolones

Unlike earlier fluoroquinolones like ciprofloxacin and levofloxacin, which have poor or no activity against obligate anaerobes, sitafloxacin's in vitro activity against anaerobes is comparable to that of imipenem and metronidazole [1]. In a study of 340 obligate anaerobic clinical isolates, sitafloxacin MIC90 values for Clostridium difficile and Peptostreptococcus spp. were both 1 mg/L [2]. This broad anaerobic coverage is a class-differentiating feature not found in most other marketed quinolones.

Anaerobic Bacteriology Mixed Infections Antimicrobial Spectrum

Sitafloxacin Shows Lower Proarrhythmic Potential Than Moxifloxacin and Gatifloxacin in In Vivo Models

In a comparative in vivo study assessing the proarrhythmic risk of fluoroquinolones, sitafloxacin demonstrated a more favorable cardiac safety profile than gatifloxacin and moxifloxacin [1]. In a chronic complete atrioventricular block dog model, oral administration of 100 mg/kg of gatifloxacin (2/4) and moxifloxacin (3/4) induced torsades de pointes (TdP), a life-threatening arrhythmia, whereas TdP was not observed with sitafloxacin at the same dose [1].

Cardiac Safety Toxicology Drug Safety Assessment

Sitafloxacin: Data-Driven Application Scenarios for Research and Industrial Procurement


Salvage Therapy for Multidrug-Resistant Tuberculosis (MDR-TB)

Based on evidence that sitafloxacin retains activity against 85% of MDR-TB isolates resistant to levofloxacin and moxifloxacin [1], procurement should be prioritized for inclusion in clinical trials evaluating new MDR-TB regimens or for compassionate use in patients with documented fluoroquinolone-resistant TB.

Treatment of Complicated Urinary Tract Infections (cUTI) with Confirmed or Suspected Fluoroquinolone-Resistant E. coli

Given its 16- to 32-fold higher potency than levofloxacin and ciprofloxacin against E. coli [2], sitafloxacin is a rational selection for empirical therapy in regions with high fluoroquinolone resistance rates or for targeted therapy following susceptibility testing, ensuring a higher probability of microbiological and clinical cure.

Monotherapy for Mixed Aerobic-Anaerobic Infections

The documented anaerobic spectrum of sitafloxacin, which is comparable to metronidazole [3], supports its use as a single-agent regimen for complex infections such as diabetic foot infections or intra-abdominal abscesses. This simplifies treatment protocols and reduces the pill burden and potential drug interactions associated with multi-drug combinations.

Management of Drug-Resistant Neisseria gonorrhoeae Infections

With MIC90 values 16-fold lower than ciprofloxacin and activity maintained against ceftriaxone-resistant strains [4], sitafloxacin represents a viable alternative or component of dual therapy for gonorrhea, particularly in cases where first-line cephalosporin therapy has failed or is contraindicated, and should be considered in public health strategies to combat antimicrobial-resistant gonorrhea.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitafloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.